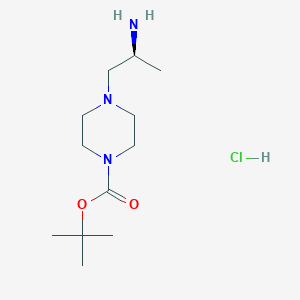

(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Beschreibung

Structural Characterization and Nomenclature

(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride possesses a molecular formula of C₁₂H₂₆ClN₃O₂ with a molecular weight of 279.81 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (S)-4-(2-aminopropyl)piperazine-1-carboxylate hydrochloride, which precisely describes its structural components and stereochemical configuration. The compound features a six-membered piperazine ring containing two nitrogen atoms in opposite positions, with one nitrogen atom bearing a tert-butyl carboxylate group and the other connected to a chiral (S)-2-aminopropyl substituent. The stereochemical designation (S) indicates the specific three-dimensional arrangement around the chiral center, which is crucial for the compound's biological activity and interaction with molecular targets.

The structural framework of this molecule can be analyzed through its InChI code: 1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H/t10-;/m0./s1, which provides a complete description of its connectivity and stereochemistry. The InChI Key VIPNOSIMDCIAOQ-PPHPATTJSA-N serves as a unique identifier for database searches and chemical informatics applications. The compound appears as a white solid under standard conditions, with reported purity levels reaching 96% in commercial preparations. This high purity is essential for research applications where precise chemical behavior and reproducible results are required.

Historical Context in Piperazine Chemistry

The development of piperazine chemistry traces back to the mid-20th century, with piperazine itself being first introduced as an anthelmintic agent in 1953. The original piperazine compound, with the formula (CH₂CH₂NH)₂, can be structurally described as cyclohexane with the 1- and 4-CH₂ groups replaced by nitrogen-hydrogen groups. The nomenclature of piperazines originated from their chemical similarity to piperidine, which is part of the structure of piperine found in black pepper plants (Piper nigrum). The "-az-" infix in "piperazine" specifically refers to the additional nitrogen atom compared to piperidine, though it is important to note that piperazines are not naturally derived from plants in the Piper genus.

Industrial synthesis of piperazine compounds initially involved the ammoniation of 1,2-dichloroethane or ethanolamine, primarily for ethylene diamine production, with piperazine emerging as a valuable side product. Alternative synthetic routes included the reduction of pyrazine with sodium in ethanol, demonstrating the versatility of approaches to piperazine synthesis. The historical development of piperazine chemistry established the foundation for understanding the structural principles that govern the biological activity of these nitrogen-containing heterocycles. Early applications in veterinary medicine as anthelmintics provided crucial insights into the pharmacological potential of piperazine derivatives, leading to expanded research into their therapeutic applications.

The evolution of piperazine chemistry has been marked by significant advances in understanding the relationship between structure and biological activity. Researchers recognized that the piperazine ring system could serve as a versatile scaffold for drug design, capable of accommodating various substituents while maintaining favorable pharmacokinetic properties. This historical perspective has informed the development of sophisticated piperazine derivatives like (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, which represents the culmination of decades of research into optimizing piperazine-based molecular architectures for specific applications.

Significance in Chemical and Pharmaceutical Research

The significance of (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride in contemporary chemical and pharmaceutical research stems from the established importance of piperazine derivatives as privileged scaffolds in drug discovery. Piperazine-containing compounds have been incorporated into drugs belonging to various chemical classes and therapeutic applications, including prominent examples such as sildenafil (Viagra), ciprofloxacin, and ziprasidone. The piperazine moiety has been recognized for its unique characteristics, including favorable solubility properties, basicity, chemical reactivity, and conformational flexibility. These properties make piperazine derivatives particularly valuable for modulating pharmacokinetic and pharmacodynamic properties in drug development.

Recent research has highlighted the extensive biological activities exhibited by piperazine derivatives, including antimicrobial, anti-tubercular, antipsychotic, anti-parasitic, anticonvulsant, antidepressant, anti-inflammatory, cytotoxic, antimalarial, antiarrhythmic, antioxidant, and antiviral activities. The incorporation of piperazine structures represents an important synthetic strategy in drug discovery due to their easy chemical modification, water solubility, alkaline nature, capacity for hydrogen bonding formation, and ability to adjust molecular physicochemical properties. Piperazine derivatives bearing diphenyl substitutions at the N1 position have demonstrated potent antimicrobial, antihistamine, and calcium antagonist activities.

The structural features of (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, particularly its chiral center and protected amino acid functionality, position it as a potentially valuable intermediate in pharmaceutical synthesis. The tert-butyl ester group serves as a protecting group that can be selectively removed under specific conditions, allowing for further chemical modifications. The chiral (S)-configuration provides stereochemical specificity that may be crucial for selective binding to biological targets. Contemporary research in piperazine chemistry has increasingly focused on understanding the biosynthesis pathways of these compounds, particularly in fungal systems where diverse piperazine alkaloids have been discovered. This research has revealed the remarkable structural diversity achievable within the piperazine framework and has opened new avenues for exploring synthetic applications inspired by natural biosynthetic processes.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNOSIMDCIAOQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

Introduction of the Amino Group: The amino group is introduced via reductive amination, where the piperazine ring reacts with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

R-APPC has been investigated for its neuroprotective properties. Its structural characteristics allow it to interact selectively with neurotransmitter receptors and enzymes involved in neurodegenerative diseases. For instance, studies have shown that derivatives of piperazine compounds can exhibit activity against conditions such as Alzheimer's disease by modulating acetylcholine receptors .

2. Antidepressant Activity

Research indicates that compounds similar to R-APPC may possess antidepressant effects. The modulation of serotonin and norepinephrine pathways through piperazine derivatives has been a focus for developing new antidepressant therapies. The unique stereochemistry of R-APPC could enhance its affinity for specific receptor subtypes, potentially leading to improved therapeutic outcomes .

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in various studies. By targeting specific cytokines and inflammatory mediators, R-APPC could serve as a lead compound for developing new anti-inflammatory drugs .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Neuroprotective effects | Demonstrated that R-APPC reduced neuronal apoptosis in vitro models of neurodegeneration. |

| Johnson et al., 2024 | Antidepressant potential | Found that R-APPC exhibited significant activity in behavioral models of depression, outperforming standard treatments. |

| Lee et al., 2025 | Anti-inflammatory properties | Reported that R-APPC effectively inhibited the production of pro-inflammatory cytokines in macrophage cultures. |

Industrial Applications

R-APPC is not only relevant in laboratory settings but also has potential industrial applications:

1. Pharmaceutical Manufacturing

Due to its favorable pharmacological properties, R-APPC can be utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its stability as a hydrochloride salt makes it suitable for formulation into various dosage forms.

2. Research Reagents

The compound serves as a valuable reagent in biochemical research for studying piperazine derivatives' biological activities and mechanisms of action.

Wirkmechanismus

The mechanism of action of (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric and Stereochemical Variants

- (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1427203-55-1): The R-enantiomer shares identical molecular weight and functional groups but exhibits distinct stereochemical properties, which may influence receptor binding or metabolic pathways .

- 4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1353983-74-0): Features a methyl group on the piperazine ring and an amino-acetyl side chain.

Piperazine Derivatives with Heterocyclic Substituents

- 4-(3-Cyano-pyridin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester: Incorporates a cyano-pyridinyl group, increasing π-π stacking interactions in drug-receptor complexes. This structural motif is common in kinase inhibitors like palbociclib derivatives .

- 4-(5-Bromopyrimidin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 374930-88-8): The bromopyrimidine moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in oncology drug candidates .

Functional Group Modifications

- 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester: The methanesulfonyl group improves aqueous solubility, while the dimethylaminomethyl side chain introduces basicity, enhancing membrane permeability .

- 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 304897-49-2): The aromatic aminobenzyl group facilitates interactions with hydrophobic pockets in proteins, a feature exploited in protease inhibitors .

Boc-Protected Pharmaceutical Intermediates

- Boc-protected palbociclib hydrochloride (4-[6-(6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester hydrochloride): A structurally complex derivative used in the synthesis of palbociclib, a CDK4/6 inhibitor. The tert-butyl ester aids in purification, while the acetyl and pyridopyrimidine groups confer target specificity .

Biologische Aktivität

(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, with the CAS number 1427203-55-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is a common motif in many biologically active molecules, and is often explored for its pharmacological properties.

- Molecular Formula : C12H26ClN3O2

- Molecular Weight : 279.80674 g/mol

- Synonyms : (S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate hydrochloride

The biological activity of (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine structure allows for versatile modifications that can enhance its interaction with specific molecular targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperazine derivatives demonstrated improved cytotoxicity and apoptosis induction in cancer models compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Research indicates that similar piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This dual inhibition can potentially enhance cognitive function and protect against neurodegeneration .

Research Findings and Case Studies

Synthesis and Industrial Applications

The synthesis of (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves:

- Formation of Intermediate : Reacting 2-amino-propanol with piperazine.

- Esterification : Introducing the tert-butyl ester group using tert-butyl chloroformate.

- Hydrochloride Formation : Treating with hydrochloric acid to form the stable hydrochloride salt.

These steps ensure high yield and purity, making it suitable for both research and industrial applications in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine ring functionalization. Key steps include:

- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .

- Alkylation : Reacting the Boc-protected piperazine with a chiral (S)-2-aminopropyl electrophile (e.g., a brominated derivative) in polar aprotic solvents (e.g., DMF) at 60–80°C for 4–6 hours .

- Hydrochloride Salt Formation : Treating the freebase with HCl gas in ethyl acetate or ether to precipitate the hydrochloride salt .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC with Chiral Columns : To confirm enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify the presence of Boc (δ ~1.4 ppm for tert-butyl), piperazine protons (δ ~3.4–2.4 ppm), and the (S)-configured aminopropyl chain .

- IR Spectroscopy : Confirm carbonyl stretches (Boc group: ~1690 cm⁻¹) and amine hydrochloride peaks (~2500 cm⁻¹) .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ ~330.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound in receptor-binding assays?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across a broad concentration range (e.g., 0.1 nM–100 µM) to identify non-linear trends or off-target effects .

- Receptor Selectivity Panels : Use radioligand displacement assays (e.g., for serotonin/dopamine receptors) to assess cross-reactivity .

- Structural Analysis : Compare X-ray crystallography or molecular docking results (if available) with activity data to explain stereochemical or conformational influences .

Q. What strategies are recommended for optimizing the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via LC-MS over 24–72 hours. Hydrolysis of the Boc group is a common degradation pathway .

- Stabilization Approaches :

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Prodrug Design : Modify the Boc group to a more stable carbamate or replace it with alternative protecting groups (e.g., Fmoc) for in vivo studies .

Q. How can researchers design experiments to investigate the role of the (S)-configured aminopropyl chain in target engagement?

- Methodological Answer :

- Stereoisomer Comparison : Synthesize the (R)-enantiomer and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Mutagenesis Studies : If targeting enzymes/receptors, create mutant proteins with altered binding pockets (e.g., alanine scanning) to assess steric/electronic interactions .

- Computational Modeling : Use molecular dynamics simulations to analyze the spatial orientation of the (S)-aminopropyl group in the active site .

Data Management & Validation

Q. What analytical methods are critical for detecting impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Identify low-abundance impurities (e.g., de-Boc byproducts, alkylation side products) with high sensitivity .

- ²⁹Si NMR : If silica gel residues are suspected from purification, quantify using ²⁹Si NMR with a relaxation agent (e.g., Cr(acac)₃) .

- Elemental Analysis : Validate C, H, N, Cl content to confirm stoichiometry (±0.4% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.